molecular formula C5H7BrO2S B108436 3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide CAS No. 31554-48-0

3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide

Cat. No.: B108436
CAS No.: 31554-48-0
M. Wt: 211.08 g/mol
InChI Key: OQRRQSOMYYJAFE-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide is a sulfur-containing heterocyclic compound It is characterized by a five-membered ring structure with a bromomethyl group attached to the second carbon and a sulfone group at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide typically involves the bromination of 2,5-dihydrothiophene 1,1-dioxide. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The sulfone group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminomethyl derivative, while oxidation could introduce sulfoxide or sulfone functionalities.

Scientific Research Applications

3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting sulfur-containing functional groups.

    Materials Science: It is explored for its potential use in the fabrication of advanced materials, including polymers and electronic devices.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-2,5-dihydrothiophene 1,1-dioxide: Similar structure but with a chlorine atom instead of bromine.

    3-(Methyl)-2,5-dihydrothiophene 1,1-dioxide: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.

    2,5-Dihydrothiophene 1,1-dioxide: The parent compound without any substituents on the ring.

Uniqueness

3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide is unique due to the presence of both a bromomethyl group and a sulfone group. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in various chemical transformations.

Properties

IUPAC Name

3-(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2S/c6-3-5-1-2-9(7,8)4-5/h1H,2-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRRQSOMYYJAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CS1(=O)=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067633
Record name Thiophene, 3-(bromomethyl)-2,5-dihydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31554-48-0
Record name Thiophene, 3-(bromomethyl)-2,5-dihydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31554-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, 3-(bromomethyl)-2,5-dihydro-, 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031554480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 3-(bromomethyl)-2,5-dihydro-, 1,1-dioxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiophene, 3-(bromomethyl)-2,5-dihydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a reaction vessel, 21.0 gms (0.1591 moles) 3-methyl sulfolene, 28.32 gms (0.1591 moles) N-bromo succinimide, 1.9 gms (0.0008 moles) benzoyl peroxide and 250 ml chlorform were combined. The resulting mixture was heated to reflux and then refluxed for 20 hours. The reaction mixture was cooled to 0° C. and then filtered to remove the succinimide. The filtrate was stripped until only a small amount of solvent remained. The remaining solids were removed by filtration, and the remainder of the solvent was stripped to give an orange oil. Ether was added to the oil. After a few minutes, the solids crystallized. Filtration and drying yielded 11.5 gms of the product. The NMR and IR spectra confirmed the structure.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
28.32 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide
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3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide
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3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide
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3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide
Reactant of Route 5
3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide
Reactant of Route 6
3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide
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Q & A

Q1: What is known about the structure of 3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide?

A1: While the provided research article [] focuses on the synthesis of this compound and doesn't delve into its detailed characterization, we can infer some structural information from its name.

    Q2: What are the potential applications of this compound?

    A2: The research article [] primarily focuses on the synthesis of this compound, highlighting its potential use as a versatile building block in organic synthesis. The presence of the bromomethyl group allows for various chemical transformations, potentially leading to more complex molecules with desired properties. Further research is needed to explore its specific applications in various fields.

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